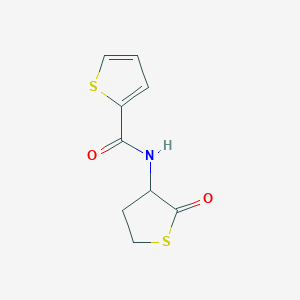

N-(2-oxothiolan-3-yl)thiophene-2-carboxamide

CAS No.: 57752-71-3

Cat. No.: VC8125635

Molecular Formula: C9H9NO2S2

Molecular Weight: 227.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57752-71-3 |

|---|---|

| Molecular Formula | C9H9NO2S2 |

| Molecular Weight | 227.3 g/mol |

| IUPAC Name | N-(2-oxothiolan-3-yl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C9H9NO2S2/c11-8(7-2-1-4-13-7)10-6-3-5-14-9(6)12/h1-2,4,6H,3,5H2,(H,10,11) |

| Standard InChI Key | WJVTYFZNDHXOBY-UHFFFAOYSA-N |

| SMILES | C1CSC(=O)C1NC(=O)C2=CC=CS2 |

| Canonical SMILES | C1CSC(=O)C1NC(=O)C2=CC=CS2 |

Introduction

N-(2-oxothiolan-3-yl)thiophene-2-carboxamide, with the CAS number 57752-71-3, is a compound of interest in various scientific research fields. Its molecular formula is C9H9NO2S2, and it has a molecular weight of 227.30 g/mol . This compound is synthesized through the reaction of thiophene-2-carboxylic acid with 2-oxothiolan-3-amine, typically using a coupling reagent like EDCI in organic solvents.

Synthesis and Preparation

The synthesis of N-(2-oxothiolan-3-yl)thiophene-2-carboxamide involves a controlled reaction between thiophene-2-carboxylic acid and 2-oxothiolan-3-amine. This process often utilizes a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate the formation of the amide bond. The reaction is commonly performed in solvents like dichloromethane or dimethylformamide. After synthesis, the product is purified through recrystallization or chromatography.

Scientific Research Applications

N-(2-oxothiolan-3-yl)thiophene-2-carboxamide has diverse applications across several fields:

-

Chemistry: It serves as a building block in synthesizing more complex molecules and as a ligand in coordination chemistry.

-

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

-

Medicine: Ongoing research explores its potential as a therapeutic agent.

-

Industry: It is used in developing new materials such as polymers and advanced composites.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity by forming stable complexes that inhibit enzymatic functions. The exact pathways depend on the application and context of use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume